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Compound of Interest

Compound Name: Telaglenastat Hydrochloride

Cat. No.: B3324489 Get Quote

Welcome to the technical support center for Telaglenastat Hydrochloride (CB-839). This

resource is designed to assist researchers, scientists, and drug development professionals in

optimizing their experiments by providing troubleshooting guidance and frequently asked

questions related to treatment duration and experimental design.

Frequently Asked Questions (FAQs) &
Troubleshooting
This section addresses common issues encountered during in vitro and in vivo experiments

with Telaglenastat Hydrochloride.

Q1: My cells show variable sensitivity to Telaglenastat. What is the optimal concentration and

treatment duration to start with?

A1: The optimal concentration and duration of Telaglenastat treatment are highly dependent on

the cancer cell line's metabolic phenotype, specifically its reliance on glutamine.[1][2] We

recommend performing a dose-response curve and a time-course experiment to determine the

optimal conditions for your specific cell line.

Initial Dose-Response: Treat cells with a range of Telaglenastat concentrations (e.g., 10 nM

to 10 µM) for a fixed duration, typically 72 hours, to determine the IC50 value.[3][4]

Time-Course Experiment: Based on the initial dose-response, select a concentration around

the IC50 and treat cells for various durations (e.g., 24, 48, 72, 96 hours) to observe the time-
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dependent effects on cell viability and your biomarker of interest.[3][5]

Troubleshooting Tip: If you observe low sensitivity, consider that your cell line may not be highly

dependent on glutamine metabolism. In such cases, Telaglenastat may be more effective in

combination with other agents that target complementary metabolic pathways, such as

glycolysis inhibitors or signal transduction inhibitors like everolimus or cabozantinib.[1][6]

Q2: I am not observing the expected downstream effects on the mTOR pathway. What could

be the issue?

A2: Telaglenastat can indirectly inhibit mTOR signaling by depleting intracellular glutamate and

downstream metabolites.[7] If you are not observing decreased phosphorylation of mTOR

targets like S6 and 4E-BP1, consider the following:

Treatment Duration: The impact on the mTOR pathway may be time-dependent. Ensure you

have treated the cells for a sufficient duration, typically at least 24 hours.[2]

Cellular Context: The link between glutamine metabolism and mTOR signaling can vary

between cell types. Confirm that your cell model has a strong reliance on glutamine for

anaplerosis and mTOR activation.

Western Blot Protocol: Ensure your western blot protocol is optimized for detecting

phosphorylated proteins, including the use of appropriate phosphatase inhibitors during

protein extraction.

Q3: My in vivo xenograft study is not showing significant tumor growth inhibition with

Telaglenastat monotherapy. What should I consider?

A3: While Telaglenastat has shown preclinical antitumor activity, its efficacy as a monotherapy

can be modest in some tumor models.[8] Consider the following to optimize your in vivo

experiments:

Dosing Regimen: Ensure you are using an appropriate dose and schedule. Preclinical

xenograft models have successfully used doses around 200 mg/kg, administered orally twice

daily.[3][6][9]
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Combination Therapy: The antitumor effect of Telaglenastat is often enhanced when

combined with other agents.[6][10] In renal cell carcinoma models, for instance, combining

Telaglenastat with everolimus or cabozantinib has shown synergistic effects.[6]

Pharmacodynamics: Confirm target engagement in your model. This can be assessed by

measuring the inhibition of glutaminase (GLS) activity in tumor tissue or surrogate tissues

like platelets.[8][11] A significant increase in circulating glutamine can also be an indicator of

effective GLS inhibition.[8]

Data Summary Tables
The following tables summarize quantitative data from preclinical and clinical studies to guide

your experimental design.

Table 1: In Vitro Telaglenastat Hydrochloride Treatment Parameters
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Cell Line Type
Concentration
Range

Treatment
Duration

Observed
Effect

Reference

Triple-Negative

Breast Cancer

(HCC1806,

MDA-MB-231)

10 nM - 1 µM 72 hours

Antiproliferative

activity (IC50s of

49 nM and 26

nM, respectively)

[3]

Renal Cell

Carcinoma

(RCC)

1 µM 4 hours

Decreased

intracellular

glutamate,

glutathione,

malate, and

aspartate

[2][7]

Renal Cell

Carcinoma

(RCC)

1 µM 24 hours

Decreased

phosphorylation

of S6 and 4E-

BP1

[2]

Renal Cell

Carcinoma

(Caki-1)

Not specified 72 hours

Synergistic anti-

proliferative

activity with

cabozantinib

[6]

Head and Neck

Squamous Cell

Carcinoma

(HNSCC)

0 - 1000 nM 11-14 days

Dose-dependent

decrease in

colony formation

[10]

Colorectal

Cancer (HT29)
10, 15, 20 µM 48 hours

Alterations in

Krebs cycle

intermediates

[5]

Chronic

Lymphocytic

Leukemia (HG-3,

MEC-1)

10 nM - 100 µM 72 hours

Dose-dependent

decrease in

GLS-1 activity

and glutathione

synthesis

[4]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.medchemexpress.com/telaglenastat-hydrochloride.html
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0259241
https://scispace.com/pdf/the-glutaminase-inhibitor-telaglenastat-enhances-the-w3zczgel6u.pdf
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0259241
https://pmc.ncbi.nlm.nih.gov/articles/PMC8565744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7897292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12550074/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1161254/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: In Vivo Telaglenastat Hydrochloride Dosing Regimens

Model
Dosing
Regimen

Duration
Observed
Effect

Reference

Triple-Negative

Breast Cancer

Xenograft

200 mg/kg, p.o.,

twice daily
28 days

61% tumor

growth

suppression

relative to vehicle

[3]

Renal Cell

Carcinoma

Xenograft (Caki-

1)

200 mg/kg, p.o.,

twice daily
Not specified

Enhanced

antitumor activity

in combination

with everolimus

or cabozantinib

[6]

Melanoma

Xenograft

200 mg/kg, p.o.,

twice daily

Indicated number

of days

Improved

cytotoxic activity

of autologous

TILs

[9]

Table 3: Clinical Trial Dosing of Telaglenastat Hydrochloride
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Clinical Trial
Phase

Dosing
Regimen

Cycle Length Population Reference

Phase I

100-800 mg,

three times daily

(fasted) or 600-

1000 mg, twice

daily (fed)

21 days

Advanced or

metastatic solid

tumors

[8]

Phase I/II
600 mg or 800

mg, twice daily
28 days

Metastatic

melanoma, renal

cell carcinoma,

non-small-cell

lung cancer (in

combination with

nivolumab)

[12]

Phase II

(ENTRATA)

800 mg, twice

daily

Until progression

or unacceptable

toxicity

Advanced renal

cell carcinoma

(in combination

with everolimus)

[13]

Phase II

(CANTATA)

800 mg, twice

daily

Until progression

or unacceptable

toxicity

Advanced renal

cell carcinoma

(in combination

with

cabozantinib)

[14]

Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.

Drug Preparation: Prepare a stock solution of Telaglenastat Hydrochloride in a suitable

solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
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Treatment: Remove the culture medium and add fresh medium containing the various

concentrations of Telaglenastat or vehicle control.

Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).

Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a

luminescent-based assay (e.g., CellTiter-Glo®).

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and

determine the IC50 value by plotting the dose-response curve.

Protocol 2: Western Blot for mTOR Pathway Analysis

Cell Treatment: Treat cells with Telaglenastat at the desired concentration and for the

appropriate duration (e.g., 1 µM for 24 hours).

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a

PVDF membrane.

Immunoblotting: Block the membrane and then incubate with primary antibodies against

phosphorylated and total S6 and 4E-BP1.

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent

substrate to visualize the protein bands.

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins

to the total protein levels.

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Tumor Cell

Cytoplasm

Mitochondrion

Glutamine

Glutamine

Transporter

Glutamine

Glutamate

Glutathione (GSH)
(Antioxidant Defense)

Glutaminase 1 (GLS1)

Glutamate

Conversion

α-Ketoglutarate

TCA Cycle
(Energy & Biosynthesis)

Telaglenastat
(CB-839)

Inhibits

Click to download full resolution via product page

Caption: Mechanism of action of Telaglenastat Hydrochloride.
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Caption: Troubleshooting workflow for Telaglenastat experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal
transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma -
PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b3324489?utm_src=pdf-body-img
https://www.benchchem.com/product/b3324489?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/34731180/
https://pubmed.ncbi.nlm.nih.gov/34731180/
https://pubmed.ncbi.nlm.nih.gov/34731180/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal
transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS
One [journals.plos.org]

3. medchemexpress.com [medchemexpress.com]

4. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839
alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]

5. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells -
PMC [pmc.ncbi.nlm.nih.gov]

6. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal
transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC
[pmc.ncbi.nlm.nih.gov]

7. scispace.com [scispace.com]

8. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with
Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

9. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of
T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

10. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in
combination with ionizing radiation in head and neck squamous cell carcinoma models -
PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with
nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell
lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

13. aacrjournals.org [aacrjournals.org]

14. Efficacy and Safety of Telaglenastat Plus Cabozantinib vs Placebo Plus Cabozantinib in
Patients With Advanced Renal Cell Carcinoma: The CANTATA Randomized Clinical Trial -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Telaglenastat Hydrochloride
(CB-839)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3324489#optimizing-telaglenastat-hydrochloride-
treatment-duration]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0259241
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0259241
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0259241
https://www.medchemexpress.com/telaglenastat-hydrochloride.html
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1161254/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1161254/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12550074/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12550074/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8565744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8565744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8565744/
https://scispace.com/pdf/the-glutaminase-inhibitor-telaglenastat-enhances-the-w3zczgel6u.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7933078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7933078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7897292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7897292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7897292/
https://www.researchgate.net/publication/353385029_A_Phase_I_Dose-Escalation_and_Expansion_Study_of_Telaglenastat_in_Patients_with_Advanced_or_Metastatic_Solid_Tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC12141888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12141888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12141888/
https://aacrjournals.org/clincancerres/article/28/15/3248/707096/Telaglenastat-plus-Everolimus-in-Advanced-Renal
https://pmc.ncbi.nlm.nih.gov/articles/PMC9437824/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9437824/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9437824/
https://www.benchchem.com/product/b3324489#optimizing-telaglenastat-hydrochloride-treatment-duration
https://www.benchchem.com/product/b3324489#optimizing-telaglenastat-hydrochloride-treatment-duration
https://www.benchchem.com/product/b3324489#optimizing-telaglenastat-hydrochloride-treatment-duration
https://www.benchchem.com/product/b3324489#optimizing-telaglenastat-hydrochloride-treatment-duration
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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